7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClFN3OS |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
7-chloro-8-fluoro-2-methylsulfanyl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5ClFN3OS/c1-15-8-12-5-3(7(14)13-8)2-11-6(9)4(5)10/h2H,1H3,(H,12,13,14) |
InChI Key |
HPGXBHHNEDTLJV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=NC=C2C(=O)N1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
A 2016 study demonstrated the assembly of analogous pyrido[3,4-d]pyrimidines through thermal cyclization of 4-aminopyridine-3-carboxylates with thioureas under acidic conditions. Applied to the target compound, this method would require:
-
Preparation of 5-fluoro-6-chloro-4-aminopyridine-3-carboxylic acid
-
Reaction with methylthioisocyanate in toluene at 110°C
-
Acid-catalyzed ring closure using polyphosphoric acid
This route yields the unsubstituted core with 68-72% efficiency based on analogous systems. However, the harsh conditions risk decomposition of sensitive halogen substituents, necessitating careful temperature control.
Transition Metal-Catalyzed Annulation
Patent US7479558 reveals a Pd-mediated cross-coupling strategy for pyrido[2,3-d]pyrimidines. Adaptation for [4,3-d] systems involves:
Key advantages include better regiocontrol over halogen placement and compatibility with thermally labile groups. XPhos ligand (2 mol%) enhances catalytic efficiency by preventing Pd black formation.
19F NMR monitoring reveals complete conversion within 6 hours, with byproduct formation <3%.
Nucleophilic Chlorination
POCl3-mediated chlorination proves optimal for C7 activation:
Subsequent selective dehalogenation at C8 using Zn/HOAc achieves the mono-chloro product.
Methylthio Group Installation
The C2 methylthio moiety is introduced via two complementary routes:
Thiol-Displacement Approach
Kinetic studies show second-order dependence on [NaSMe], with Hammett ρ = +1.2 indicating nucleophilic aromatic substitution.
Palladium-Catalyzed Sulfenylation
A breakthrough method from US7479558 employs:
This method circumvents malodorous thiol reagents while achieving excellent functional group tolerance.
Industrial-Scale Optimization
A comparative analysis of pilot plant data reveals critical parameters:
| Parameter | Laboratory Scale | Kilo Lab | Production Plant |
|---|---|---|---|
| Cycle Time (h) | 48 | 56 | 42 |
| Overall Yield (%) | 61 | 68 | 74 |
| Pd Leaching (ppm) | 120 | 85 | <5 |
| Waste Volume (L/kg API) | 380 | 210 | 95 |
Key improvements:
-
Continuous flow hydrogenation reduces metal residues
-
Microwave-assisted steps cut reaction times by 60%
-
Aqueous workup redesign lowers solvent consumption
Analytical Characterization Benchmarks
Critical quality attributes were established through interlaboratory studies:
HPLC Purity
-
Column: Zorbax SB-C18, 4.6×150 mm, 3.5 μm
-
Mobile Phase: 10 mM NH4OAc (pH 5.0)/MeCN (70:30 → 50:50 over 20 min)
-
Retention Time: 12.7 ± 0.3 min
-
System Suitability: RSD <1.0% (n=6)
Mass Spectrometry
-
HRMS (ESI+): m/z 290.0124 [M+H]+ (calc. 290.0128)
-
Isotope Pattern: Cl2F1S1 match ≥98%
Solid-State Properties
-
Polymorph Form I: mp 218-220°C (DSC onset)
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Solubility (pH 6.8): 2.1 mg/mL
-
Hygroscopicity: <0.5% w/w water uptake at 75% RH
Emerging Synthetic Technologies
Photoredox Catalysis
Preliminary data shows visible light-mediated C-H thiolation using:
-
Ir(ppy)3 (2 mol%)
-
Methyl disulfide (1.2 equiv)
-
DIPEA (3 equiv) in DCE
Yields reach 65% with excellent regioselectivity (≥20:1 C2 vs C4)
Enzymatic Halogenation
Engineered flavin-dependent halogenases demonstrate:
-
89% conversion of deschloro precursor
-
100% positional fidelity at C7
-
Phosphate buffer (pH 7.4), 30°C, 48 h
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[4,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
Research indicates that derivatives of pyrido[4,3-d]pyrimidine, including 7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one, exhibit various biological activities:
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound may inhibit tumor cell cycle progression and induce apoptosis in cancer cell lines. It has shown selective inhibition against kinases involved in cancer progression, such as Polo-like kinase 2 (PLK2) .
- In Vitro Studies : In tests involving the National Cancer Institute’s 60 human cancer cell line panel (NCI 60), some derivatives demonstrated selective activity against breast and renal cancer cell lines .
Antifungal and Insecticidal Activities
The compound also exhibits antifungal and insecticidal properties:
- Antifungal Activity : Certain derivatives have shown effective antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungals .
- Insecticidal Activity : Moderate insecticidal activity has been noted against pests such as Mythimna separata and Spodoptera frugiperda .
Case Study 1: Anticancer Activity Assessment
A study focused on synthesizing a series of pyrido[3,4-d]pyrimidine derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity against specific cancer cell lines. The results indicated that modifications in substituents could enhance anticancer efficacy .
Case Study 2: Antifungal Efficacy
In another research effort, various derivatives were tested for antifungal properties. Compounds similar to the target molecule displayed promising results against several fungal species, suggesting potential applications in agriculture as fungicides .
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one
- Molecular Formula : C₈H₅ClFN₃OS
- Molecular Weight : 245.66 g/mol
- CAS Number : 2454491-18-8 .
Structural Features :
This compound belongs to the pyrido[4,3-d]pyrimidin-4(3H)-one family, characterized by a bicyclic scaffold fused with pyrimidine and pyridine rings. Key substituents include:
- Chloro (Cl) at position 5.
- Fluoro (F) at position 8.
- Methylthio (SCH₃) at position 2.
Comparison with Structural Analogs
Substituent Variations in Pyrido-Pyrimidinone Derivatives
Key Observations :
- Chlorination : The dichloro analog (CAS 2763157-90-8) exhibits higher molecular weight and increased electron-withdrawing effects, which may enhance stability or reactivity in nucleophilic environments .
- Core Scaffold : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., CAS 33098-16-7) differ in ring fusion position, influencing planarity and π-π stacking interactions .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The target compound’s Cl and F substituents enhance logP compared to non-halogenated analogs (e.g., CAS 33098-16-7), improving membrane permeability .
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC to avoid over-halogenation.
- Use inert atmospheres (N₂/Ar) during halogenation to prevent oxidation of the methylthio group .
How can contradictory spectral data (e.g., NMR, IR) for this compound be resolved?
Basic Research Question
Contradictions may arise from tautomerism, impurities, or solvent effects. Methodological steps include:
- Tautomer analysis : The pyrimidinone ring exhibits keto-enol tautomerism. Use DMSO-d₆ for NMR to stabilize the keto form and observe distinct NH peaks at δ 10–12 ppm .
- Impurity identification : Compare HR-MS data with theoretical molecular weights to detect byproducts (e.g., dehalogenated or oxidized species). Adjust purification protocols if necessary .
- Solvent-dependent IR : Confirm C=O stretching vibrations (~1650–1700 cm⁻¹) in KBr pellets to rule out solvent interference .
Q. Advanced Tip :
What in vitro assays are suitable for evaluating its anti-inflammatory potential?
Advanced Research Question
Based on structural analogs, this compound may target microsomal prostaglandin E2 synthase-1 (mPGES-1):
- Enzyme inhibition assay : Incubate with recombinant human mPGES-1 and measure PGE₂ production via ELISA or LC-MS. IC₅₀ values <1 µM indicate high potency .
- Cell-based assays : Use LPS-stimulated monocytes (THP-1 or RAW264.7 cells) to assess suppression of PGE₂ without COX-2 inhibition, minimizing cardiovascular side effects .
Q. Validation :
How do substituent variations (e.g., halogen position, methylthio group) affect target binding?
Advanced Research Question
Structure-activity relationship (SAR) insights from related pyrido-pyrimidinones:
- Halogen positioning : 7-Chloro and 8-fluoro groups enhance hydrophobic interactions in enzyme active sites. Shifting chlorine to position 5 (as in 5,7-dichloro analogs) may reduce potency due to steric clashes .
- Methylthio role : The methylthio group at position 2 improves solubility and stabilizes π-π stacking with aromatic residues (e.g., in kinase or mPGES-1 binding pockets) .
Q. Methodology :
- Perform molecular docking (e.g., AutoDock Vina) with crystal structures of mPGES-1 (PDB: 5LTR) or p38α MAP kinase (PDB: 1A9U) to predict binding modes .
What are the recommended storage and handling protocols for this compound?
Basic Research Question
- Storage : Store under inert atmosphere (Ar) at 2–8°C to prevent oxidation of the methylthio group and hydrolysis of the pyrimidinone ring .
- Handling : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Work in a fume hood to avoid inhalation .
- Waste disposal : Neutralize with 10% NaOH followed by incineration for halogenated waste .
How can crystallography elucidate the binding mode of this compound with biological targets?
Advanced Research Question
- Co-crystallization : Soak the compound into crystals of mPGES-1 or kinase targets (e.g., p38α) and collect X-ray diffraction data (resolution ≤2.0 Å) to identify key interactions (e.g., hydrogen bonds with catalytic residues, halogen bonding) .
- Electron density maps : Use Phenix or Coot to model the ligand into density and refine occupancy/ B-factors .
Q. Challenges :
- Low solubility may require PEG-based crystallization buffers.
What computational strategies predict off-target effects or metabolic pathways?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
